2-(4-Bromophenyl)ethyl cyclobutyl ketone 2-(4-Bromophenyl)ethyl cyclobutyl ketone
Brand Name: Vulcanchem
CAS No.: 898762-08-8
VCID: VC3374438
InChI: InChI=1S/C13H15BrO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2
SMILES: C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br
Molecular Formula: C13H15BrO
Molecular Weight: 267.16 g/mol

2-(4-Bromophenyl)ethyl cyclobutyl ketone

CAS No.: 898762-08-8

Cat. No.: VC3374438

Molecular Formula: C13H15BrO

Molecular Weight: 267.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)ethyl cyclobutyl ketone - 898762-08-8

Specification

CAS No. 898762-08-8
Molecular Formula C13H15BrO
Molecular Weight 267.16 g/mol
IUPAC Name 3-(4-bromophenyl)-1-cyclobutylpropan-1-one
Standard InChI InChI=1S/C13H15BrO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2
Standard InChI Key ZBTBCQVOZNAYRD-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br
Canonical SMILES C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br

Introduction

2-(4-Bromophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C13H15BrO and a molecular weight of 267.16 g/mol . It features a cyclobutyl ketone structure, which includes a cyclobutane ring attached to a ketone functional group, and a 4-bromophenyl group, indicating a bromine atom substituted on the para position of the phenyl ring . This unique structure imparts distinctive physical and chemical properties, making it an interesting subject for various applications in organic chemistry and medicinal research.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)ethyl cyclobutyl ketone can be achieved through several methods, although specific detailed procedures are not widely documented in the literature. Generally, such compounds are synthesized using reactions that involve the formation of the cyclobutyl ketone moiety and the introduction of the bromophenyl group. Common synthetic routes may involve Friedel-Crafts acylation or similar reactions, which are versatile and widely used in organic synthesis.

Applications and Research Findings

2-(4-Bromophenyl)ethyl cyclobutyl ketone is used as an intermediate in the synthesis of complex organic molecules. Its applications span across different fields, including organic chemistry and medicinal research. The compound's unique structure makes it valuable for studying reaction mechanisms and biological activities.

Chemical Applications

  • Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic compounds.

  • Reaction Mechanism Studies: The compound's reactivity is useful for understanding various chemical transformations.

Biological Applications

While specific biological activities of 2-(4-Bromophenyl)ethyl cyclobutyl ketone are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. The bromophenyl group can influence lipophilicity and electronic properties, which may enhance biological activity.

Comparison with Similar Compounds

CompoundStructure CharacteristicsUnique Features
2-(4-Methylphenyl)ethyl cyclobutyl ketoneContains a methyl group instead of bromineDifferent biological activity due to methyl substitution
2-(Phenyl)ethyl cyclobutyl ketoneLacks halogen substitutionDifferent reactivity patterns
Cyclopropyl 2-(4-bromophenyl)ethyl ketoneContains a cyclopropane ring instead of cyclobutaneDifferent strain and reactivity due to ring size

These compounds highlight the uniqueness of 2-(4-Bromophenyl)ethyl cyclobutyl ketone while suggesting avenues for comparative studies in terms of reactivity and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator